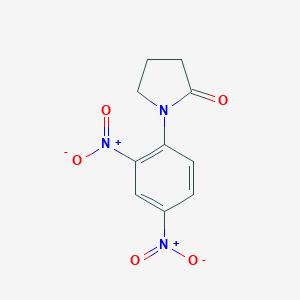

1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidinone Heterocycle in Contemporary Organic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and organic synthesis. It is the core structural unit in a wide array of pharmaceuticals, including nootropics like piracetam (B1677957) and anticonvulsants such as levetiracetam. Its chemical robustness, coupled with its ability to participate in various chemical transformations, makes it an attractive building block for the synthesis of complex molecules. The nitrogen atom and the adjacent carbonyl group provide sites for further functionalization, allowing for the creation of diverse molecular architectures. The inherent polarity and hydrogen bonding capabilities of the lactam functionality also contribute to its frequent role in modulating the pharmacokinetic properties of drug candidates.

Importance of Dinitrophenyl Moieties as Activating Groups and Synthons

The 2,4-dinitrophenyl group is a well-established and highly effective electron-withdrawing moiety in organic synthesis. Its primary role is often as an activating group in nucleophilic aromatic substitution (SNAr) reactions. The two strongly electron-withdrawing nitro groups create a significant partial positive charge on the carbon atom to which the leaving group is attached, thereby facilitating attack by nucleophiles. 1-Fluoro-2,4-dinitrobenzene (B121222), commonly known as Sanger's reagent, is a classic example, reacting readily with amines, alcohols, and thiols. wikipedia.org This reactivity makes the dinitrophenyl group an invaluable synthon for the introduction of an aromatic ring onto a variety of substrates. Beyond its role as an activating group, the dinitrophenyl moiety can also influence the acidity of adjacent protons and participate in various cyclization and rearrangement reactions.

Overview of Academic Research on 1-(2,4-Dinitrophenyl)pyrrolidin-2-one and Structurally Related Systems

While specific academic literature focusing exclusively on this compound is not abundant, a significant body of research exists for structurally related compounds, providing a strong basis for understanding its chemical behavior. The synthesis of N-aryl lactams, including N-aryl-2-pyrrolidinones, is a well-explored area of organic chemistry. A common and efficient method for the synthesis of such compounds is the nucleophilic aromatic substitution reaction between a lactam and an activated aryl halide.

A plausible and widely practiced synthetic route to this compound involves the reaction of 2-pyrrolidinone (B116388) with 1-fluoro-2,4-dinitrobenzene. In this reaction, the nitrogen atom of the 2-pyrrolidinone acts as a nucleophile, attacking the electron-deficient C1 position of the 1-fluoro-2,4-dinitrobenzene, leading to the displacement of the fluoride (B91410) ion and the formation of the N-aryl lactam. This type of reaction is typically carried out in the presence of a base to deprotonate the lactam, thereby increasing its nucleophilicity.

The reactivity of the resulting this compound would be dominated by the electrophilic nature of the dinitrophenyl ring and the chemistry of the pyrrolidinone core. The dinitrophenyl group can undergo nucleophilic attack, potentially leading to the displacement of the nitro groups or other substitution patterns under specific conditions. Furthermore, the presence of the dinitrophenyl moiety can influence the reactivity of the pyrrolidinone ring, for instance, by altering the acidity of the alpha-protons to the carbonyl group.

Research on related N-(dinitrophenyl)amino acids has shown that these compounds can undergo intramolecular cyclization reactions. wikipedia.org This suggests that this compound could also be a precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the dinitrophenyl group can facilitate reactions that might not be readily achievable with unsubstituted or electron-rich N-aryl pyrrolidinones.

Below are data tables summarizing key properties of the constituent synthons and the predicted properties of the target compound based on available information for structurally similar molecules.

Table 1: Properties of Key Reactants

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Use |

| 2-Pyrrolidinone | C₄H₇NO | 85.10 | Colorless liquid or solid | Starting material, solvent |

| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | Yellow crystalline solid | Electrophilic arylating agent |

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₉N₃O₅ |

| Molar Mass ( g/mol ) | 251.20 |

| Appearance | Likely a yellow or orange solid |

| Solubility | Expected to be soluble in polar organic solvents |

| Reactivity | Susceptible to nucleophilic attack on the dinitrophenyl ring; potential for reactions involving the pyrrolidinone ring |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O5 |

|---|---|

Molecular Weight |

251.2g/mol |

IUPAC Name |

1-(2,4-dinitrophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9N3O5/c14-10-2-1-5-11(10)8-4-3-7(12(15)16)6-9(8)13(17)18/h3-4,6H,1-2,5H2 |

InChI Key |

KPSIWNFRUYLTEF-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Dinitrophenyl Pyrrolidin 2 One and Analogues

Rational Design of Synthetic Routes to the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold, also known as a γ-lactam, is a prevalent structural motif in many biologically active compounds and natural products. mdpi.comnih.gov Consequently, numerous synthetic strategies have been developed to construct this heterocyclic ring system. These methods can be broadly categorized into intramolecular cyclization, multicomponent reactions, and catalyzed syntheses.

Intramolecular Cyclization and Lactamization Strategies

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of pyrrolidin-2-ones. researchgate.net This approach typically involves the ring closure of a linear precursor containing a terminal amine and a carboxylic acid derivative.

One of the most direct methods is the thermal or acid-catalyzed lactamization of γ-aminocarboxylic acids. For instance, γ-aminobutyric acid can be cyclized to pyrrolidin-2-one through heating, often with the removal of water to drive the equilibrium towards the cyclic product.

Other notable intramolecular strategies include:

Reductive N-alkylation followed by lactamization: N-mono-alkylated derivatives of glutamic acid can be synthesized via Pd-catalyzed reductive N-alkylation, which then undergo thermally induced lactamization to form N-alkyl-2-pyrrolidones. researchgate.net

Radical Cyclization: Carboxamide radicals can cyclize onto an alkene to form the pyrrolidinone ring. researchgate.net Amidyl radicals can also be used to activate remote C-H bonds for cyclization. researchgate.net

Palladium-catalyzed cyclization: Unsaturated secondary lactams can be prepared through the palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendant alkene, proceeding via an aza-Heck-type pathway. researchgate.net

| Strategy | Precursor | Key Reagents/Conditions | Product |

|---|---|---|---|

| Thermal Lactamization | γ-Aminobutyric acid | Heat | Pyrrolidin-2-one |

| Reductive N-alkylation and Lactamization | Glutamic acid and carbonyl compounds | 1. Pd catalyst 2. Heat | N-Alkyl-2-pyrrolidones |

| Radical Cyclization | Unsaturated carboxamides | Radical initiator | Substituted pyrrolidin-2-ones |

| Palladium-catalyzed Cyclization | O-phenyl hydroxamates with a pendant alkene | Palladium catalyst | Unsaturated pyrrolidin-2-ones |

Multicomponent Reaction Approaches for Pyrrolidinone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyrrolidin-2-one in a single step from three or more starting materials. tandfonline.comnih.gov This strategy is highly valued for its ability to rapidly generate libraries of structurally diverse compounds.

Key MCRs for pyrrolidinone synthesis include:

[3+2] Cycloaddition Reactions: The reaction of aldehydes, amino acid esters, and chalcones can yield highly substituted pyrrolidin-2-carboxylates. tandfonline.com Similarly, a one-pot three-component [3+2] cycloaddition reaction can be used to synthesize rhodanine-substituted spirooxindole pyrrolidine (B122466) derivatives. tandfonline.com

Isocyanide-Based MCRs: A novel method for the direct construction of imino-pyrrolidine-thione scaffolds involves the coupling of isocyanides, heterocyclic thiols, and gem-dicyano olefins. acs.org

Mannich-type reaction followed by lactamization: A rapid acid-base reaction between electron-rich imines and the acidic enol tautomer of pyruvic esters leads to a Mannich-type addition. The resulting intermediate undergoes intramolecular lactamization to form the pyrrolidinone ring. nih.gov

Metal-Catalyzed and Organocatalytic Pyrrolidinone Syntheses

Both metal- and organocatalysis have emerged as powerful tools for the stereoselective synthesis of pyrrolidin-2-ones. These methods often provide access to chiral pyrrolidinone derivatives with high enantiomeric purity.

Metal-Catalyzed Syntheses: Transition metals such as rhodium, ruthenium, cobalt, and nickel are effective catalysts for [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with unsaturated partners like alkynes and alkenes, leading to fused pyrrolidine systems. researchgate.netrsc.org Nickel-catalyzed reactions have also been developed for the N-arylation of primary amides and lactams. nih.gov

Organocatalytic Syntheses: Organocatalysis provides a metal-free alternative for the synthesis of pyrrolidinones. rsc.orgnih.gov For example, cinchonidine-derived bifunctional amino-squaramide catalysts have been used in the asymmetric cascade reaction of N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone to produce highly substituted pyrrolidines. rsc.org A photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light has also been developed for the synthesis of pyrrolidin-2-ones. rsc.org

Incorporation of the 2,4-Dinitrophenyl Moiety

Once the pyrrolidin-2-one core is synthesized, the 2,4-dinitrophenyl group is introduced, typically through N-arylation. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Strategies for N-Arylation

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the N-aryl bond in 1-(2,4-dinitrophenyl)pyrrolidin-2-one. libretexts.org This reaction involves the attack of a nucleophile (in this case, the nitrogen of pyrrolidin-2-one) on an aryl halide bearing strongly electron-withdrawing groups, such as nitro groups.

The reaction of pyrrolidin-2-one with 2,4-dinitrofluorobenzene or 1-chloro-2,4-dinitrobenzene (B32670) in the presence of a base leads to the formation of this compound. uea.ac.uk The reaction proceeds through a Meisenheimer complex, a resonance-stabilized, negatively charged intermediate. libretexts.org The presence of the nitro groups at the ortho and para positions is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Pyrrolidin-2-one | 2,4-Dinitrofluorobenzene | e.g., Triethylamine | This compound |

| Pyrrolidin-2-one | 1-Chloro-2,4-dinitrobenzene | e.g., Sodium carbonate | This compound |

Condensation Reactions Involving 2,4-Dinitrophenylhydrazine Precursors

Condensation reactions involving 2,4-dinitrophenylhydrazine (DNPH) are well-established for the derivatization of aldehydes and ketones. libretexts.orgdocbrown.infobris.ac.ukchemguide.co.ukwikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine (B178648) adds to the carbonyl group, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. libretexts.orgwikipedia.org

While not a direct route to this compound, this chemistry is relevant in the broader context of incorporating the 2,4-dinitrophenyl moiety into organic molecules. In principle, a precursor containing a γ-keto acid could react with 2,4-dinitrophenylhydrazine to form a hydrazone, which could then potentially be cyclized to a pyrrolidinone derivative. However, the direct SNAr approach is generally more straightforward for the synthesis of the title compound.

Formation of N-2,4-Dinitrophenyl Pyridinium Intermediates and Ring Opening

A significant pathway to N-substituted compounds, including those derived from pyrrolidin-2-one, involves the Zincke reaction. This reaction transforms a pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene. This pyridinium salt can then react with a primary amine, leading to the opening of the pyridine ring.

The initial step of the Zincke reaction is the formation of the N-2,4-dinitrophenyl-pyridinium salt. This salt is typically stable and can be isolated and purified through recrystallization wikipedia.org.

Upon heating with a primary amine, the pyridinium ring of the N-2,4-dinitrophenyl-pyridinium salt undergoes nucleophilic attack by the amine, which leads to the opening of the ring wikipedia.org. A further reaction with the amine results in the displacement of 2,4-dinitroaniline and the formation of a König salt wikipedia.org. The mechanism of the Zincke reaction is classified as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism wikipedia.org.

While the direct synthesis of this compound via the Zincke reaction with γ-aminobutyric acid (GABA) is not extensively detailed in the reviewed literature, the reaction of N-2,4-dinitrophenyl-3-phenylpyridinium chloride with pyrrolidine provides a relevant analogue. In this synthesis, the reaction of the pyridinium salt with pyrrolidine leads to the opening of the pyridinium ring and the formation of (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline mdpi.com. This demonstrates the feasibility of the ring-opening of an N-2,4-dinitrophenyl pyridinium intermediate by a cyclic amine.

A plausible synthetic route for this compound could, therefore, involve the reaction of an appropriate N-2,4-dinitrophenyl pyridinium salt with a precursor that can cyclize to form the pyrrolidin-2-one ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Pyridine | 2,4-Dinitrochlorobenzene | N-2,4-Dinitrophenyl Pyridinium Chloride | Zincke Reaction | wikipedia.org |

| N-2,4-Dinitrophenyl-3-phenylpyridinium chloride | Pyrrolidine | (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline | Zincke Reaction (Ring Opening) | mdpi.com |

Green Chemistry Principles in the Synthesis of Dinitrophenylpyrrolidin-2-ones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of dinitrophenylpyrrolidin-2-ones and their analogues to create more environmentally benign and efficient methodologies.

Multicomponent Reactions (MCRs): MCRs are a cornerstone of green chemistry as they combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most of the atoms from the reactants into the final product. The synthesis of unsaturated γ-lactam derivatives, which share the core pyrrolidin-2-one structure, has been efficiently achieved through multicomponent reactions of amines, aldehydes, and acetylene or pyruvate derivatives nih.govnih.gov. These reactions often utilize environmentally friendly solvents like ethanol and can be catalyzed by green additives such as citric acid rsc.org. The use of ultrasound irradiation can further enhance the efficiency of these reactions, leading to shorter reaction times and higher yields rsc.org.

Solvent-Free Synthesis: A key principle of green chemistry is the reduction or elimination of solvents. Solvent-free, or neat, reaction conditions can significantly reduce waste and simplify purification processes. For instance, a catalyst- and solvent-free method for the synthesis of N-substituted pyrrolidones from levulinic acid has been developed, offering a green alternative to traditional methods researchgate.net. Mechanochemical methods, such as grinding, also provide a solvent-free approach for the synthesis of various heterocyclic compounds researchgate.net.

Catalytic Methods: The use of catalysts, especially those that are efficient, selective, and recyclable, is a fundamental aspect of green chemistry. In the context of synthesizing N-aryl pyrrolidinones, various catalytic methods have been explored. Copper-catalyzed N-arylation of 2-pyrrolidinone (B116388) (the Goldberg reaction) is an effective method for forming the C-N bond acs.org. Palladium-catalyzed α-arylation and carboamination reactions have also been developed for the synthesis of functionalized pyrrolidines scilit.comnih.gov. Photocatalytic N-arylation offers a milder alternative to traditional C-N coupling reactions, often proceeding under less harsh conditions helsinki.fi.

| Green Chemistry Principle | Application in Pyrrolidinone Synthesis | Benefits |

| Multicomponent Reactions | One-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate. | High atom economy, reduced waste, simplified procedures. rsc.org |

| Solvent-Free Conditions | Reductive amination of levulinic acid with anilines using HBpin as a reducing agent without any solvent. | Elimination of solvent waste, simplified work-up. researchgate.net |

| Catalysis | Copper-catalyzed N-arylation of 2-pyrrolidinone with aryl iodides. | Increased reaction efficiency, potential for catalyst recycling. acs.org |

| Alternative Energy Sources | Ultrasound-promoted synthesis of 3-pyrrolin-2-ones. | Reduced reaction times, increased yields. rsc.org |

Reaction Mechanisms and Kinetics of 1 2,4 Dinitrophenyl Pyrrolidin 2 One and Analogous Systems

Mechanistic Pathways of Nucleophilic Attack on Dinitrophenyl Centers

Nucleophilic aromatic substitution (SNAr) is the quintessential reaction pathway involving the dinitrophenyl group. The presence of two strong electron-withdrawing nitro groups makes the aromatic ring highly susceptible to attack by nucleophiles. The formation of 1-(2,4-dinitrophenyl)pyrrolidin-2-one from a suitable precursor, such as 1-chloro-2,4-dinitrobenzene (B32670) and pyrrolidin-2-one, proceeds via this mechanism.

The established mechanism for SNAr reactions on electron-poor aromatic systems involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govspringernature.com In the synthesis of the title compound, the nucleophilic nitrogen atom of pyrrolidin-2-one attacks the carbon atom bearing the leaving group on the 2,4-dinitro-substituted ring. This addition step leads to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily broken. nih.gov

Some spirocyclic Meisenheimer complexes, formed via intramolecular SNAr, are exceptionally stable and can be isolated and characterized. mdpi.com The stability of these complexes is enhanced by the chelation effect of the spiro-ring system. While the intermediate in the formation of this compound is not spirocyclic, the principles of stabilization by electron-withdrawing groups are directly analogous. The stability of the intermediate is primarily dictated by the ability of the aromatic system to accommodate the negative charge and the nature of the leaving group. mdpi.com

Table 1: Factors Influencing the Stability of Meisenheimer Complexes

| Factor | Effect on Stability | Rationale | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Increase | Stabilize the negative charge on the aromatic ring through resonance and inductive effects. Nitro groups are particularly effective. | springernature.com |

| Number and Position of EWGs | Increase | Multiple EWGs, especially at ortho and para positions to the reaction center, provide greater delocalization of the negative charge. | researchgate.net |

| Leaving Group | Decrease (with better leaving groups) | Poor leaving groups (e.g., F-, RO-) lead to more stable, sometimes isolable, complexes. Good leaving groups facilitate faster decomposition of the intermediate. | springernature.comstackexchange.com |

| Solvent | Variable | Polar aprotic solvents can stabilize the charged complex. | nih.gov |

| Nucleophile | Variable | The structure and basicity of the nucleophile influence the formation and subsequent reaction of the complex. | mdpi.com |

For decades, SNAr reactions were universally described by a two-step addition-elimination mechanism featuring a discrete Meisenheimer intermediate. springernature.comnih.gov However, recent experimental and computational studies have provided compelling evidence that many of these reactions are, in fact, concerted (cSNAr), proceeding through a single transition state that resembles the Meisenheimer complex. springernature.comresearchgate.netnih.govnih.gov

The mechanistic path—stepwise or concerted—is largely determined by the stability of the Meisenheimer structure. researchgate.netbris.ac.uk

Stepwise Mechanism (stwSNAr): This pathway is favored when the Meisenheimer complex is a true, low-energy intermediate. This occurs in systems with highly electron-deficient rings and poor leaving groups (e.g., fluoride), which stabilize the intermediate and create a significant energy barrier for leaving group expulsion. springernature.comstackexchange.com

Concerted Mechanism (cSNAr): This pathway is preferred when the Meisenheimer complex is not sufficiently stable to exist as an intermediate. Instead, it represents the transition state of the reaction. This is common for substrates with better leaving groups or those that are less activated. stackexchange.comresearchgate.net Many reactions involving heteroaromatic substrates are now understood to proceed via a concerted pathway. springernature.comstackexchange.com

A simplified Marcus analysis can illustrate this distinction: in a stepwise reaction, the Meisenheimer structure is a distinct minimum on the reaction coordinate, whereas in a concerted reaction, it is a maximum (the transition state). researchgate.net For the reaction forming this compound from a halo-dinitrophenyl precursor, the highly activated dinitrophenyl ring strongly stabilizes the anionic charge, suggesting a stepwise mechanism is highly plausible. However, the specific leaving group and reaction conditions ultimately dictate the operative pathway, and a borderline mechanism cannot be ruled out. nih.govresearchgate.net

Table 2: Comparison of Stepwise and Concerted SNAr Mechanisms

| Feature | Stepwise SNAr | Concerted SNAr | Reference |

|---|---|---|---|

| Reaction Coordinate | Two steps with one intermediate | Single step with one transition state | springernature.comresearchgate.net |

| Key Species | Meisenheimer Complex (intermediate) | Meisenheimer-like Transition State | researchgate.netnih.gov |

| Rate-Determining Step | Formation or decomposition of the intermediate | The single concerted step | nih.govresearchgate.net |

| Favored by | Highly activated rings (e.g., multiple NO2 groups), poor leaving groups (e.g., F-) | Less activated rings, good leaving groups, many heterocyclic substrates | springernature.comstackexchange.com |

The general mechanism involves the initial nucleophilic attack to form a zwitterionic intermediate. nih.gov This intermediate must then lose a proton to form the final neutral product. This deprotonation can occur via two main pathways:

Spontaneous Proton Loss (k2 channel): The leaving group is expelled first, followed by rapid deprotonation.

Base-Catalyzed Proton Loss (k3 channel): A base, typically another molecule of the amine nucleophile, removes the proton from the zwitterionic intermediate. This step can be rate-limiting. nih.govresearchgate.net

When proton transfer is rate-limiting, the reaction exhibits general base catalysis, and the kinetics may show a second-order dependence on the amine concentration. researchgate.netresearchgate.net In aqueous solution, the solvent can play a significant role in proton transfer, often preventing it from being the rate-limiting step. researchgate.net However, in non-aqueous solvents like chlorobenzene (B131634) or acetonitrile, rate-limiting proton transfer is more commonly observed. researchgate.netrsc.org The Brønsted-type plot (a correlation of the reaction rate with the pKa of the nucleophile) is a key tool for diagnosing the rate-determining step in these reactions. nih.govresearchgate.net For biothiols reacting with dinitrobenzene derivatives, the mechanism can be on the borderline between concerted and stepwise, with intramolecular hydrogen bonding playing a key role in stabilizing intermediates and influencing the nucleophilic attack. nih.govresearchgate.net

Cycloaddition and Rearrangement Mechanisms in Pyrrolidinone Formation

While the previous section focused on attaching the dinitrophenyl group, this section addresses modern synthetic methods for constructing the pyrrolidinone ring system itself, which forms the other half of the title compound.

A novel and efficient method for synthesizing functionalized pyrrolidinone scaffolds involves a domino reaction sequence featuring a Smiles-Truce rearrangement. acs.orgnih.gov This one-pot, metal-free process provides rapid access to complex pyrrolidinones from simple, commercially available starting materials. acs.orgnih.gov

The cascade is initiated by the reaction of an arylsulfonamide with an activated cyclopropane (B1198618) diester under basic conditions. acs.orgnih.gov The proposed mechanism proceeds through three key steps: acs.org

Nucleophilic Ring-Opening: The sulfonamide anion attacks the donor-acceptor cyclopropane, opening the three-membered ring to form an enolate intermediate.

Smiles-Truce Rearrangement: The resulting enolate undergoes an intramolecular SNAr reaction, where the enolate attacks the aryl ring of the sulfonamide. This is a 6-exo-trig Smiles-Truce rearrangement that proceeds via a Meisenheimer-like intermediate, leading to aryl transfer.

Lactam Formation: This rearrangement liberates an amine, which immediately undergoes intramolecular cyclization to form the final α-arylated pyrrolidinone product, with concomitant extrusion of sulfur dioxide.

This cascade process is a powerful example of generating molecular complexity efficiently, creating multiple bonds and a heterocyclic ring in a single synthetic operation. nih.gov

The [3+2] cycloaddition reaction is one of the most powerful and widely used methods for constructing the five-membered pyrrolidine (B122466) ring. nih.govacs.org This approach is highly atom-economical and allows for the stereocontrolled formation of up to four new stereogenic centers. nih.govacs.org The most common strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, typically an electron-deficient alkene. wikipedia.orgnih.gov

Azomethine ylides are nitrogen-based 1,3-dipoles that are often generated in situ due to their high reactivity. wikipedia.org There are several methods for their generation:

Condensation of α-Amino Acids: The reaction of an α-amino acid with an aldehyde or ketone, followed by decarboxylation, is a classic method to generate unstabilized azomethine ylides. acs.orgwikipedia.org

Ring-Opening of Aziridines: Thermal or photochemical ring-opening of aziridines can produce azomethine ylides. wikipedia.org

Reductive Generation from Amides and Lactams: An iridium-catalyzed reductive approach using a silane (B1218182) reductant can generate a wide range of stabilized and unstabilized azomethine ylides from tertiary amides and lactams, including N-substituted pyrrolidinones. nih.govacs.org

Once formed, the azomethine ylide rapidly reacts with an alkene in a concerted [3+2] cycloaddition to furnish the pyrrolidine ring. mdpi.comenamine.net The reaction's regio- and diastereoselectivity can be controlled by the nature of the ylide and the dipolarophile, making it a versatile tool for synthesizing a vast array of simple and complex pyrrolidine and pyrrolidinone derivatives. nih.govacs.org

Kinetic Studies and Solvent Effects

Kinetic studies are fundamental to elucidating the detailed mechanism of a chemical reaction. For nucleophilic substitution reactions involving 2,4-dinitrophenyl derivatives, these studies typically focus on determining the reaction order, rate constants, and the influence of the solvent and temperature on the reaction rates.

The reactions of 2,4-dinitrophenyl derivatives with nucleophiles, such as amines, are often studied under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the substrate. niscpr.res.inacs.org In such cases, the observed rate of reaction is proportional to the concentration of the substrate, and the pseudo-first-order rate constant (k_obs) can be determined by monitoring the change in absorbance of the product (e.g., 2,4-dinitrophenoxide) over time. niscpr.res.inmdpi.com The second-order rate constant (k_N) is then typically obtained from the slope of a linear plot of k_obs versus the concentration of the nucleophile. acs.orgpsu.edu

Illustrative second-order rate constants for the reaction of analogous 2,4-dinitrophenyl compounds with various nucleophiles are presented in the table below.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k_N, M⁻¹s⁻¹) |

| 2,4-Dinitrophenyl Acetate (B1210297) | Aniline | 10% MeCN/90% H₂O | 30 | Value not specified |

| 2,4-Dinitrophenyl Thiolacetate | Piperidine | Water | 25 | Value not specified |

| Methyl 2,4-Dinitrophenyl Carbonate | Quinuclidine | Water | 25 | Value not specified |

| 3,4-Dinitrophenyl Cinnamate (B1238496) | Morpholine | 80% H₂O/20% DMSO | 25 | 13.2 |

| 3,4-Dinitrophenyl Benzoate (B1203000) | Morpholine | 80% H₂O/20% DMSO | 25 | 10.1 |

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and even the mechanism. For nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of 2,4-dinitrophenyl derivatives, solvent effects are particularly significant due to the formation of charged intermediates and transition states.

The reactivity of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648), for example, follows the order DMSO > MeCN > MeOH. researchgate.netccsenet.org This trend is often attributed to the ability of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to solvate the cationic species effectively without strongly solvating the anionic nucleophile, thus enhancing its reactivity. In contrast, protic solvents like methanol (B129727) (MeOH) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity.

The formation of a zwitterionic tetrahedral intermediate is a key step in the stepwise mechanism of many of these reactions. researchgate.netrsc.orgresearchgate.net The stability of this intermediate is highly dependent on the solvent. Polar solvents are generally better at stabilizing this charged species, which can influence the rate-determining step. For instance, in some aminolysis reactions, a change in the rate-determining step from the formation of the intermediate to its breakdown has been observed with changes in the solvent system. scirp.org

Furthermore, specific solvent interactions, such as hydrogen bonding, can play a crucial role. In mixed solvent systems, such as ethyl acetate and chloroform, synergistic effects on the reaction rate have been observed, which are attributed to a combination of base catalysis and specific hydrogen bond interactions. mdpi.com

The study of reaction rates at different temperatures allows for the determination of activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide valuable insights into the structure and energetics of the transition state.

For bimolecular nucleophilic substitution reactions, a negative entropy of activation is typically expected, as the formation of the transition state involves the association of two reactant molecules, leading to a more ordered system. niscpr.res.in This is observed in the aminolysis of 3,4-dinitrophenyl cinnamate and benzoate with morpholine, where the ΔS‡ values are -25.1 and -29.8 cal mol⁻¹ K⁻¹, respectively. psu.edu

The enthalpy of activation reflects the energy barrier that must be overcome for the reaction to occur. For the aforementioned reactions, the ΔH‡ values were found to be 8.33 and 7.14 kcal mol⁻¹, respectively. psu.edu These values can be used to compare the reactivity of different substrates and to infer details about the transition state. For example, a lower ΔH‡ suggests a more stable transition state and a faster reaction.

An illustrative table of activation parameters for the reaction of analogous dinitrophenyl compounds is provided below.

| Substrate | Nucleophile | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 3,4-Dinitrophenyl Cinnamate | Morpholine | 80% H₂O/20% DMSO | 8.33 ± 0.40 | -25.1 ± 1.4 |

| 3,4-Dinitrophenyl Benzoate | Morpholine | 80% H₂O/20% DMSO | 7.14 ± 0.20 | -29.8 ± 1.0 |

| 2,4-Dinitrophenyl Acetate | p-Toluidine | 10% MeCN/90% H₂O | 10.8 ± 0.3 | -29.3 ± 1.1 |

| 2,4-Dinitrophenyl Acetate | p-Anisidine | 10% MeCN/90% H₂O | 10.2 ± 0.4 | -29.9 ± 1.2 |

Derivatization and Advanced Functionalization Strategies

Regioselective Functionalization of the Pyrrolidinone Nucleus

The pyrrolidinone ring, a lactam, possesses reactive sites that can be targeted for the introduction of new functional groups. The presence of the strongly electron-withdrawing 2,4-dinitrophenyl group on the nitrogen atom significantly influences the reactivity of the ring, particularly the acidity of the protons on the carbon adjacent to the carbonyl group (the α-carbon).

Electrophilic and Nucleophilic Transformations on the Pyrrolidinone Ring

Functionalization of the pyrrolidinone ring primarily proceeds via the formation of an enolate intermediate. ucsb.edumasterorganicchemistry.com The protons on the α-carbon (C3) of the pyrrolidinone ring are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. youtube.com This enolate can then react with various electrophiles in α-alkylation reactions.

The electron-withdrawing nature of the N-dinitrophenyl group enhances the acidity of these α-protons, facilitating enolate formation compared to N-alkyl or N-aryl substituted pyrrolidinones. masterorganicchemistry.com

Table 1: Electrophilic and Nucleophilic Reactions at the Pyrrolidinone Ring

| Reaction Type | Reagents & Conditions | Position of Functionalization | Product Type |

|---|---|---|---|

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Electrophile (e.g., Alkyl halide, R-X) | C3 | 3-Alkyl-1-(2,4-dinitrophenyl)pyrrolidin-2-one |

| Aldol (B89426) Addition | 1. Strong base (e.g., LDA) 2. Aldehyde or Ketone (e.g., R'COR'') | C3 | 3-(Hydroxyalkyl)-1-(2,4-dinitrophenyl)pyrrolidin-2-one |

| Lactam Reduction | Reducing agent (e.g., LiAlH₄) | C2 (Carbonyl) | 1-(2,4-Dinitrophenyl)pyrrolidine |

| Hydrolysis | Strong acid or base (e.g., HCl, NaOH) | C2-N1 bond | 4-((2,4-Dinitrophenyl)amino)butanoic acid |

Nucleophilic attack can also occur directly at the carbonyl carbon (C2) of the lactam. While this can lead to ring-opening under harsh hydrolytic conditions, it can also be exploited in reduction reactions. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine, yielding the corresponding 1-(2,4-dinitrophenyl)pyrrolidine. youtube.com

Strategies for Chiral Functionalization of Pyrrolidinone Scaffolds

The development of chiral pyrrolidinone derivatives is of significant interest for applications in asymmetric synthesis and chiral analysis. Strategies for introducing chirality typically involve two main approaches: starting from a chiral precursor or using a chiral auxiliary to direct a diastereoselective reaction. nih.gov

Use of Chiral Precursors: The most direct method is to synthesize the molecule using an enantiomerically pure starting material. L-proline, a naturally occurring chiral amino acid, is a common precursor for synthesizing chiral pyrrolidinone scaffolds. nih.gov Similarly, derivatives can be prepared from other chiral pool materials like (S)- or (R)-4-hydroxyproline. mdpi.comnih.gov

Diastereoselective Functionalization: For a pre-existing pyrrolidinone ring, chirality can be introduced by attaching a chiral auxiliary. While the dinitrophenyl group itself is not a chiral auxiliary, a chiral group could theoretically be appended elsewhere on the molecule. A more common and effective strategy involves the diastereoselective alkylation of an enolate derived from a chiral N-acylpyrrolidinone. youtube.comresearchgate.netprinceton.edu In this approach, a chiral alcohol is used to form an amide with the pyrrolidinone, and the steric hindrance of this auxiliary directs the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. princeton.edu

Chemical Modifications and Transformations of the Dinitrophenyl Moiety

The dinitrophenyl group is not merely a passive substituent; its nitro groups are reactive and the aromatic ring is highly activated towards nucleophilic substitution.

Selective Reduction of Nitro Groups

The two nitro groups on the phenyl ring can be selectively reduced to amino groups, which can then be further functionalized. The differential reactivity of the two nitro groups allows for regioselective reduction. The nitro group at the C4 position is generally more susceptible to reduction than the sterically hindered C2 nitro group. researchgate.net Reagents such as sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) in acidic media are commonly employed for the partial reduction of dinitroarenes to nitroanilines. whiterose.ac.uk Complete reduction of both nitro groups to a diamine can be achieved using more powerful reducing systems, such as catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C). whiterose.ac.uk

Table 2: Selective Reduction of the Dinitrophenyl Moiety

| Reagent(s) | Nitro Groups Reduced | Primary Product |

|---|---|---|

| Na₂S or Na₂S₂ | Selective reduction of one NO₂ group | 1-(4-Amino-2-nitrophenyl)pyrrolidin-2-one |

| SnCl₂, HCl | Selective reduction of one NO₂ group | 1-(4-Amino-2-nitrophenyl)pyrrolidin-2-one |

| Fe, Acetic Acid | Selective reduction of one NO₂ group | 1-(4-Amino-2-nitrophenyl)pyrrolidin-2-one |

Further Substitutions on the Dinitrophenyl Ring

The dinitrophenyl ring is highly electron-deficient due to the strong electron-withdrawing effect of the two nitro groups. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), especially if a good leaving group, such as a halogen, is present on the ring. caltech.edu Research has shown that derivatives of 1-(2,4-dinitrophenyl)pyrrolidin-2-one can be synthesized where another substituent on the ring is displaced by a nucleophile. For example, starting with 1-fluoro-2,4-dinitrobenzene (B121222), reaction with L-proline followed by nucleophilic substitution of a fifth substituent (e.g., another fluorine) with a nucleophile like 4-methylpiperazine has been demonstrated. nih.govnih.gov This indicates that the dinitrophenyl ring can be further functionalized even after the attachment of the pyrrolidinone moiety, provided a suitable leaving group is present at another position.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Property Relationships (QSPR) in Related Pyrrolidinone Systems (Focus on structural and electronic parameters)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities. In the study of pyrrolidinone systems, these models have been instrumental in understanding how specific structural and electronic features influence their behavior, thereby guiding the design of new derivatives with desired characteristics.

Research in this area has often focused on identifying key molecular descriptors that quantify structural and electronic properties. These descriptors are then used to build mathematical models that can predict the activity or property of interest for new, untested compounds.

Detailed Research Findings

Several QSAR and QSPR studies have been conducted on various classes of pyrrolidinone derivatives, revealing the critical role of structural and electronic parameters in determining their biological activities.

A notable QSAR study investigated a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives for their antiarrhythmic activity. nih.govnih.gov The study involved 33 compounds and aimed to establish a relationship between their chemical structure and their effectiveness in preventing adrenaline-induced arrhythmia. nih.gov The resulting QSAR model demonstrated a high predictive power, explaining up to 91% of the variance in the observed antiarrhythmic activity. nih.gov The statistical analysis identified that the activity of these compounds is primarily dependent on two main descriptors: the PC-related descriptor (PCR) and the 4th component of the GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors (JGI4). nih.gov These descriptors are derived from quantum chemical and molecular modeling calculations and encode information about the molecular shape and electronic distribution. nih.govnih.gov The three-dimensional structures of these pyrrolidinone derivatives were optimized using the semi-empirical AM1 quantum chemical method as a basis for calculating the descriptors. nih.gov

The following table presents a selection of the 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives studied and their observed antiarrhythmic activity.

| Compound | Substituents (R) | Observed Antiarrhythmic Activity (-log ED50) | Predicted Antiarrhythmic Activity (-log ED50) |

|---|---|---|---|

| 1 | H | 2.01 | 2.09 |

| 2 | 2-Cl | 1.80 | 1.79 |

| 3 | 4-Cl | 1.40 | 1.44 |

| 4 | 2-OMe, 5-Cl | 1.48 | 1.32 |

| 5 | 2-OEt, 3,3-diPh | 2.66 | 2.55 |

| 6 | H (OH at pyrrolidinone) | 1.60 | 1.88 |

| 7 | 2-OMe (O(CO)NHiPr at pyrrolidinone) | 2.19 | 1.99 |

| 8 | H (O(CO)iPr at pyrrolidinone) | 1.88 | 1.95 |

In another area of research, QSAR models have been applied to understand the anticonvulsant activity of pyrrolidin-2-one derivatives. Studies have indicated that the efficacy of these compounds can be related to their affinity for specific receptors, such as serotonin (B10506) 5-HT1A and α1-adrenergic receptors.

Furthermore, the electronic properties of pyrrolidinone-containing compounds have been directly linked to their reactivity and potential biological activity. For instance, computational studies on spiro-pyrrolidines incorporating a thiochroman-4-one (B147511) moiety have shown a correlation between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap and their antimicrobial efficacy. A smaller HOMO-LUMO gap generally suggests higher reactivity, which in this case, translated to better biological activity.

The table below summarizes findings from various QSPR/QSAR studies on different pyrrolidinone-related systems, highlighting the influential structural and electronic parameters.

| Pyrrolidinone System | Studied Property/Activity | Key Structural/Electronic Parameters | Research Finding |

|---|---|---|---|

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Antiarrhythmic Activity | PCR (PC-related descriptor), JGI4 (GETAWAY descriptor) | These descriptors, related to molecular shape and electronic distribution, were the main determinants of the observed activity. nih.gov |

| Spiro pyrrolidines with thiochroman-4-one | Antimicrobial Activity | HOMO-LUMO energy gap | A lower energy gap correlated with increased reactivity and better antimicrobial properties. |

| 5-Substituted phenyl-3-pyrazolidinones | Anticonvulsant Activity | Hydrophobic constant (π), Steric parameter (B4), Electronic parameter (I) | The anticonvulsant activity was significantly influenced by the hydrophobicity of the substituent, with smaller steric volume and stronger electron-withdrawing effects on the phenyl ring leading to increased activity. |

These examples underscore the power of QSPR and QSAR methodologies in elucidating the complex relationships between the molecular architecture of pyrrolidinone derivatives and their functional properties. The consistent finding across different studies is that both the three-dimensional arrangement of atoms (steric and structural features) and the distribution of electrons within the molecule (electronic properties) are crucial for their activity.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, as well as utilizing advanced 2D NMR techniques, a complete structural elucidation of 1-(2,4-dinitrophenyl)pyrrolidin-2-one can be achieved.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the pyrrolidin-2-one ring and the 2,4-dinitrophenyl group. The aromatic protons of the dinitrophenyl ring are expected to appear in the downfield region of the spectrum due to the electron-withdrawing effects of the two nitro groups. The proton at the C-3 position of the phenyl ring typically appears as a doublet, coupled to the proton at the C-5 position. The proton at the C-5 position would also be a doublet of doublets, coupled to the protons at C-3 and C-6. The proton at C-6 would present as a doublet, coupled to the proton at C-5.

The protons of the pyrrolidin-2-one ring will exhibit characteristic chemical shifts. The methylene (B1212753) protons adjacent to the carbonyl group (C-3) and the nitrogen atom (C-5) are expected to be deshielded and appear at different chemical shifts. Spin-spin coupling between the adjacent methylene groups (C-3, C-4, and C-5) would result in complex multiplet patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3' (Aromatic) | ~8.80 | d | J = 2.5 |

| H-5' (Aromatic) | ~8.50 | dd | J = 9.0, 2.5 |

| H-6' (Aromatic) | ~7.90 | d | J = 9.0 |

| H-5 (Pyrrolidinone) | ~3.90 | t | J = 7.0 |

| H-3 (Pyrrolidinone) | ~2.70 | t | J = 8.0 |

| H-4 (Pyrrolidinone) | ~2.20 | m | - |

Note: The predicted values are based on analogous structures and may vary slightly in experimental conditions.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the pyrrolidin-2-one ring is expected to have the most downfield chemical shift. The carbon atoms of the dinitrophenyl ring attached to the nitro groups will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~175.0 |

| C-1' (Aromatic) | ~145.0 |

| C-2', C-4' (Aromatic, C-NO₂) | ~148.0, ~142.0 |

| C-6' (Aromatic) | ~130.0 |

| C-3', C-5' (Aromatic) | ~122.0, ~128.0 |

| C-5 (Pyrrolidinone) | ~50.0 |

| C-3 (Pyrrolidinone) | ~32.0 |

| C-4 (Pyrrolidinone) | ~18.0 |

Note: The predicted values are based on analogous structures and may vary slightly in experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the protons on C-3, C-4, and C-5 of the pyrrolidin-2-one ring and the couplings between the aromatic protons.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the 2,4-dinitrophenyl group and the pyrrolidin-2-one ring, for example, by observing a correlation between the H-5 protons of the pyrrolidin-2-one ring and the C-1' carbon of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the lactam, the nitro groups, and the C-N and C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Lactam) | Stretch | 1680-1720 |

| NO₂ (Aromatic) | Asymmetric Stretch | 1520-1560 |

| NO₂ (Aromatic) | Symmetric Stretch | 1340-1370 |

| C-N (Aromatic) | Stretch | 1310-1360 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the strong absorptions of the 2,4-dinitrophenyl chromophore. The presence of the nitro groups and the aromatic ring leads to characteristic π → π* and n → π* transitions.

The spectrum would likely show two main absorption bands. The more intense band at a shorter wavelength corresponds to the π → π* transition of the aromatic system, while a less intense band at a longer wavelength can be attributed to the n → π* transition of the nitro groups. The position of these bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax) in nm |

| π → π | ~260-280 |

| n → π | ~340-360 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₉N₃O₅), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be expected, followed by characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways would include the loss of the nitro groups (NO₂), the entire dinitrophenyl group, or parts of the pyrrolidin-2-one ring.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 251.0542 | [C₁₀H₉N₃O₅]⁺ (Molecular Ion) |

| 205 | [M - NO₂]⁺ |

| 167 | [C₆H₃N₂O₄]⁺ (Dinitrophenyl cation) |

| 84 | [C₄H₆NO]⁺ (Pyrrolidin-2-one fragment) |

X-ray Crystallography for Solid-State Molecular Structures and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield a specific, publicly available single-crystal X-ray diffraction study for this compound. Therefore, detailed experimental crystallographic data, such as unit cell dimensions, specific bond lengths, and bond angles for this particular compound, are not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, researchers can determine the electron density distribution and, consequently, the exact positions of atoms, the connectivity of molecules, and their packing in the crystal lattice. This information is fundamental for a definitive structural elucidation in the solid state.

A hypothetical X-ray crystallographic analysis of this compound would be expected to reveal key structural features. The analysis would confirm the covalent bonding and provide precise measurements of bond lengths and angles for both the pyrrolidin-2-one ring and the 2,4-dinitrophenyl moiety. The geometry of the five-membered lactam ring, including its degree of planarity or conformation (such as an envelope or twisted form), would be determined. Similarly, the orientation of the dinitrophenyl group relative to the pyrrolidinone ring would be established, defined by the torsion angles around the N-C bond connecting the two rings.

Furthermore, the study would elucidate the nature of intermolecular interactions that govern the crystal packing. In the solid state, molecules of this compound would likely engage in several types of non-covalent interactions. Given the presence of the nitro groups, which are strong hydrogen bond acceptors, and potential C-H donors on the aromatic and pyrrolidinone rings, weak C-H···O hydrogen bonds would be anticipated. Additionally, the electron-deficient 2,4-dinitrophenyl ring could participate in π-π stacking interactions with adjacent aromatic rings, a common feature in the crystal structures of nitroaromatic compounds. These interactions collectively dictate the stability and macroscopic properties of the crystalline material.

Should a crystallographic study be undertaken, the resulting data would be presented in standardized tables.

Hypothetical Data Tables from X-ray Crystallography

The following tables are illustrative of the type of data that would be generated from an X-ray crystallographic study of this compound. The values presented are not experimental data for this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₉N₃O₅ |

| Formula Weight | 267.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated Density | Value Mg/m³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

Table 2: Hypothetical Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C1 | Value |

| N1-C1 | Value |

| N1-C4 | Value |

| N1-C5 | Value |

| N2-C7 | Value |

| N3-C9 | Value |

| O2-N2 | Value |

| O3-N2 | Value |

| O4-N3 | Value |

| O5-N3 | Value |

Role As Building Blocks and Key Intermediates in Complex Organic Synthesis

Precursors for the Synthesis of Nitrogen-Containing Polycyclic Compounds

The synthesis of nitrogen-containing polycyclic compounds is a significant endeavor in organic chemistry, driven by the prevalence of these motifs in natural products and pharmaceuticals. nih.govnih.gov While direct examples of 1-(2,4-dinitrophenyl)pyrrolidin-2-one as a precursor for such complex scaffolds are not extensively documented in readily available literature, the general reactivity of the pyrrolidin-2-one core and the electronic nature of the dinitrophenyl group suggest potential synthetic pathways.

The pyrrolidin-2-one moiety can be envisioned as a synthon for various annulation strategies. For instance, functionalization at the C3 or C5 position of the pyrrolidinone ring, followed by intramolecular cyclization reactions, could lead to the formation of fused or bridged bicyclic systems. The dinitrophenyl group, being a strong electron-withdrawing group, can influence the reactivity of the lactam ring, potentially facilitating reactions that might be sluggish with other N-substituents.

Research into the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) highlights the importance of precursors that can undergo controlled cyclization and aromatization reactions. nih.govresearchgate.net Although often starting from simpler aromatic amines or nitro compounds, these methodologies underscore the strategic value of incorporating nitrogen atoms early in a synthetic sequence. The this compound molecule could theoretically serve as a precursor where the pyrrolidinone ring is later opened and transformed to participate in the formation of a larger polycyclic system.

Intermediates in Cascade Reactions for Diversified Chemical Libraries

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. nsf.gov These reactions are particularly valuable for the rapid generation of molecular diversity in chemical libraries for drug discovery. The use of pyrrolidine (B122466) derivatives in cascade reactions to produce complex, stereochemically rich molecules is a well-established strategy. nsf.gov

While specific examples detailing the role of this compound in cascade sequences are not prominent, its structural features suggest potential applications. The dinitrophenyl group can act as an activating group, influencing the acidity of the α-protons to the carbonyl group and thereby facilitating its participation in aldol-type or Michael addition cascades.

A plausible, though not explicitly reported, cascade could involve the deprotonation of the pyrrolidinone ring followed by addition to a suitable Michael acceptor. The resulting intermediate could then undergo an intramolecular cyclization, with the dinitrophenyl group influencing the regioselectivity and stereoselectivity of the process. The development of such cascade reactions is instrumental in synthesizing functionalized pyrrolidines with high efficiency and atom economy. nsf.gov

Application as Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the preparation of enantiomerically pure or enriched compounds, is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral molecule often resides in a single enantiomer. nih.gov Chiral pyrrolidine derivatives are widely employed as catalysts, auxiliaries, and building blocks in asymmetric transformations. nih.govresearchgate.net

The synthesis of chiral this compound would allow its use as a chiral building block. Starting from enantiopure precursors such as glutamic acid or through asymmetric synthesis methodologies, optically active versions of this compound could be prepared. These chiral lactams could then be incorporated into larger molecules, transferring their stereochemical information to the final product.

For example, the nucleophilic opening of a chiral this compound with a suitable nucleophile would yield a chiral γ-amino acid derivative, a valuable intermediate for the synthesis of peptides and other bioactive molecules. The dinitrophenyl group could subsequently be removed or transformed, leaving a stereochemically defined center in the target molecule. The use of chiral pyrrolidine-based ligands in asymmetric metal catalysis is a testament to the value of this structural motif in controlling the stereochemical outcome of reactions. nih.gov

Activation and Directing Group Capabilities of the Dinitrophenyl Moiety in Synthetic Transformations

The 2,4-dinitrophenyl (DNP) group is a well-known electron-withdrawing group in organic chemistry. koreascience.kr Its presence on the nitrogen atom of the pyrrolidin-2-one ring significantly impacts the electronic properties of the molecule, thereby influencing its reactivity and serving as both an activating and a directing group.

Activation: The strong electron-withdrawing nature of the DNP group enhances the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack. This activation facilitates the ring-opening of the lactam by various nucleophiles, a key step in many synthetic transformations. Furthermore, the DNP group increases the acidity of the protons on the carbon atom adjacent to the carbonyl group (C3 position), enabling the formation of an enolate under milder conditions. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions.

Directing Group: In reactions involving the aromatic dinitrophenyl ring itself, the two nitro groups act as strong meta-directing groups in electrophilic aromatic substitution reactions. However, in the context of the entire this compound molecule, the DNP group's primary role is to influence reactions on the pyrrolidinone ring. For instance, in addition reactions to the lactam, the steric bulk of the DNP group could direct the approach of a nucleophile to the less hindered face of the molecule, thereby influencing the stereochemical outcome of the reaction.

The dinitrophenyl group can also be utilized as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Although less common for N-aryl lactams compared to aryl halides, under specific conditions, the pyrrolidin-2-one moiety could be displaced by a strong nucleophile, allowing for the introduction of other functional groups onto the dinitrophenyl ring.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methods is a paramount theme in modern chemistry. For 1-(2,4-dinitrophenyl)pyrrolidin-2-one, future efforts will likely concentrate on green chemistry principles to minimize waste and energy consumption. This includes the development of catalytic systems that can be reused and operate under milder conditions. rsc.org For instance, the use of solid acid catalysts like zeolites could offer a recyclable and efficient alternative to traditional homogeneous catalysts. rsc.org

Furthermore, exploring alternative reaction media, such as water or ethanol/water mixtures, could significantly improve the environmental profile of the synthesis. rsc.org One-pot, multi-component reactions, which reduce the number of synthetic steps and purification stages, represent another promising avenue. rsc.org These domino reactions not only enhance efficiency but also contribute to the principles of atom economy.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantages |

| Catalyst-Free Reactions | Performing reactions in environmentally benign solvents like EtOH-H₂O without a catalyst. rsc.org | Reduced cost, toxicity, and waste from catalysts. |

| Reusable Catalysts | Employing solid catalysts such as zeolites that can be recovered and reused for multiple reaction cycles. rsc.org | Lower catalyst loading, cost-effectiveness, and waste reduction. |

| Transfer Hydrogenation | Utilizing safer hydrogen donors in catalytic transfer hydrogenation processes. nih.govresearchgate.net | Avoids the need for high-pressure hydrogen gas, enhancing safety. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Exploration of Novel Reactivity and Unprecedented Transformations

While the synthesis of the core structure of this compound is established, there is considerable scope for exploring its reactivity to generate a diverse range of derivatives. Future research could focus on the functionalization of the pyrrolidinone ring, for example, through α-arylation to introduce new substituents. acs.org The development of novel catalytic systems, such as those based on palladium, could enable previously inaccessible transformations. acs.org

The exploration of multi-component reactions involving the pyrrolidinone scaffold could lead to the rapid assembly of complex molecular architectures. acs.org For instance, cascade reactions that form multiple bonds in a single operation offer an elegant and efficient way to build molecular diversity. acs.org Understanding and controlling the stereoselectivity of these reactions will be crucial for accessing specific isomers with desired biological activities.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A thorough understanding of reaction mechanisms is essential for optimizing synthetic processes and controlling product formation. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing invaluable mechanistic insights. The combination of techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can simultaneously provide information on molecular dynamics and chemical concentrations as a reaction progresses. researchgate.net

Computational Design of Pyrrolidinone Architectures with Tunable Properties

Computational chemistry offers powerful tools for the rational design of molecules with specific, predetermined properties. nih.govscispace.com For the this compound scaffold, quantum chemical methods can be used to elucidate reaction mechanisms and predict the stability and reactivity of different derivatives. nih.govrsc.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of pyrrolidinone derivatives with their biological activity, guiding the design of more potent compounds. scispace.comresearchgate.net

Molecular docking simulations can predict how these molecules interact with biological targets, providing insights into their mechanism of action and helping to design derivatives with improved binding affinity. researchgate.netnih.gov By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of new molecules with desired functionalities. researchgate.net

Table 2: Computationally Designed Pyrrolidinone Derivatives and Predicted Activities

| Derivative | Modification | Predicted Property/Activity | Computational Method |

| Pred 01 | Modification based on CoMSIA/S+H+A model | High inhibitory activity against MDM2-p53 | 3D-QSAR, Molecular Docking scispace.com |

| 14a | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Potent AChE inhibitor | 3D-QSAR, Molecular Docking, MD Simulation researchgate.net |

| 5e | 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Strong binding affinity to iNOS | Molecular Docking nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.